Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18347206
InChI: InChI=1S/C13H12ClNO4/c1-7-10(13(16)18-3)12(15-19-7)8-5-4-6-9(17-2)11(8)14/h4-6H,1-3H3
SMILES:
Molecular Formula: C13H12ClNO4
Molecular Weight: 281.69 g/mol

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18347206

Molecular Formula: C13H12ClNO4

Molecular Weight: 281.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate -

Specification

Molecular Formula C13H12ClNO4
Molecular Weight 281.69 g/mol
IUPAC Name methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H12ClNO4/c1-7-10(13(16)18-3)12(15-19-7)8-5-4-6-9(17-2)11(8)14/h4-6H,1-3H3
Standard InChI Key IBPWSVZYZZVHSF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate (IUPAC name: methyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate) is defined by the molecular formula C₁₃H₁₂ClNO₄ and a molecular weight of 281.69 g/mol. Its structure integrates three key functional groups:

  • A methoxy group (-OCH₃) at the 3-position of the phenyl ring.

  • A chloro substituent (-Cl) at the 2-position of the phenyl ring.

  • A methyl ester (-COOCH₃) at the 4-position of the isoxazole ring.

The compound’s SMILES notation (CC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC) and InChIKey (IBPWSVZYZZVHSF-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemical configuration.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₂ClNO₄
Molecular Weight281.69 g/mol
IUPAC NameMethyl 3-(2-chloro-3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
SMILESCC1=C(C(=NO1)C2=C(C(=CC=C2)OC)Cl)C(=O)OC
InChIKeyIBPWSVZYZZVHSF-UHFFFAOYSA-N
PubChem CID131879354

Synthesis and Manufacturing

The synthesis of methyl 3-(2-chloro-3-methoxyphenyl)-5-methylisoxazole-4-carboxylate likely follows a multi-step protocol common to isoxazole derivatives :

Isoxazole Ring Formation

Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For this compound, the reaction may involve:

  • Generation of a nitrile oxide intermediate from a chloro-methylphenyl precursor.

  • Cycloaddition with a methyl-substituted alkyne to form the isoxazole core .

Functionalization and Esterification

Subsequent steps introduce the phenyl substituent and esterify the carboxylic acid group:

  • Suzuki-Miyaura coupling to attach the 2-chloro-3-methoxyphenyl group to the isoxazole ring.

  • Esterification using methanol and a catalytic acid (e.g., H₂SO₄) to convert the carboxylic acid to the methyl ester.

Critical Reaction Parameters:

  • Temperature: 80–120°C for cycloaddition.

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) .

Physicochemical Properties

While experimental data for this compound are sparse, properties can be inferred from structural analogs:

Solubility

  • Lipophilicity: The presence of chloro and methoxy groups enhances lipid solubility, suggesting moderate solubility in organic solvents (e.g., ethanol, DMSO).

  • Aqueous Solubility: Limited due to the nonpolar aromatic and ester groups.

Thermal Stability

Isoxazole derivatives generally exhibit stability up to 200°C, with decomposition occurring via ring-opening reactions at higher temperatures .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include C=O stretch (~1700 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .

  • NMR:

    • ¹H NMR: Signals for methyl groups (δ 2.0–2.5 ppm), methoxy protons (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm).

    • ¹³C NMR: Carboxyl carbon (~165 ppm), isoxazole carbons (~95–160 ppm) .

CompoundTarget ActivityIC₅₀ / MIC
5-Methyl-3-phenylisoxazole-4-carboxylic acidS. aureus inhibition8 µg/mL
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylateDNA intercalation12 µM

Future Research Directions

  • Synthetic Optimization: Improve yield via microwave-assisted synthesis or flow chemistry.

  • Pharmacological Profiling: Evaluate in vitro cytotoxicity and in vivo efficacy.

  • Structural Modifications: Explore substituent effects (e.g., replacing chloro with fluoro) to enhance bioavailability .

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